Methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate
Description
This compound is a highly specialized methyl ester featuring a fused pyrano[3,4-d]oxazole core, a dioxolane ring, and multiple stereochemical centers. Its structural complexity arises from the integration of a bicyclic system (pyrano-oxazole) and a 2-oxo-1,3-dioxolane substituent.
Properties
IUPAC Name |
methyl (3aR,4R,7aR)-4-[(S)-hydroxy-[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO8/c1-5-14-9-6(20-5)3-7(12(16)18-2)21-11(9)10(15)8-4-19-13(17)22-8/h3,6,8-11,15H,4H2,1-2H3/t6-,8-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUQVULHYQDYJZ-NENRSDFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(O1)C=C(OC2C(C3COC(=O)O3)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H](O1)C=C(O[C@H]2[C@@H]([C@H]3COC(=O)O3)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate (CAS Number: 1072449-84-3) is a complex organic compound with potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its biological activity.
Molecular Structure and Composition
- Molecular Formula : C₁₃H₁₅N₀₈
- Molecular Weight : 313.26 g/mol
- Solubility : Slightly soluble in water (1.1 g/L at 25 ºC) .
Synthesis
The synthesis of this compound typically involves the use of 1,3-dioxolanes as intermediates. The reaction pathways often include the formation of chiral centers that are crucial for the biological activity of the resulting compounds. Research has shown that modifications to the dioxolane structure can significantly influence their biological properties .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing dioxolane structures. For example:
- Antifungal Activity : Compounds similar to methyl (3aR,4R,7aR)-4[(1S)-hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl] have demonstrated significant antifungal activity against Candida albicans .
- Antibacterial Activity : A range of dioxolane derivatives has shown effectiveness against various bacterial strains including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625 - 1250 |
| Compound 2 | Pseudomonas aeruginosa | <625 |
| Compound 3 | Candida albicans | <500 |
The exact mechanism through which methyl (3aR,4R,7aR)-4[(1S)-hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl] exerts its biological effects remains an area of active research. However, it is hypothesized that the presence of hydroxyl groups and the dioxolane moiety may enhance interaction with microbial cell membranes or interfere with essential metabolic pathways .
Study 1: Antifungal Screening
In a study conducted by researchers exploring various dioxolane derivatives, it was found that all tested compounds except one exhibited significant antifungal activity against C. albicans. This suggests that structural features related to the dioxolane ring are critical for antifungal efficacy .
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of synthesized dioxolane derivatives showed promising results against Gram-positive bacteria. The study emphasized the importance of chirality in enhancing antibacterial activity and suggested further exploration into enantiomeric forms for optimized efficacy .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate exhibit significant antitumor properties. A study involving a new class of oxazoles demonstrated potent activity against various human cancer cell lines, showing growth inhibition at nanomolar concentrations . The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Isoxazole derivatives have been reported to possess antibacterial and antiviral properties due to their ability to interact with various biological targets . This suggests that this compound may also exhibit similar effects.
Antitubercular Activity
The exploration of related compounds has revealed promising antitubercular activity. Research on pyrazole derivatives indicates that modifications in their structure can enhance their potency against Mycobacterium tuberculosis. The incorporation of oxazole moieties is hypothesized to contribute positively to this activity .
Case Study 1: Antitumor Efficacy
In a study published by the National Cancer Institute (NCI), a series of oxazoles were tested for their antiproliferative effects across various cancer cell lines. The results indicated that compounds with similar structures to methyl (3aR,4R,7aR)-4-[...]-6-carboxylate showed IC50 values below 500 nM in lymphoma cell lines. The most active derivatives were noted for their ability to inhibit tubulin polymerization effectively .
Case Study 2: Synthesis and Structure–Activity Relationship
A comprehensive investigation into the synthesis and structure–activity relationships of oxazoles highlighted the importance of specific substituents on the pyrano[3,4-d][1,3]oxazole core. Variations in functional groups led to significant differences in biological activity. For instance, compounds with methoxy or dimethoxy substituents exhibited enhanced growth inhibition compared to their unsubstituted counterparts .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis Challenges : The compound’s stereochemistry demands advanced asymmetric synthesis techniques, akin to those used for 8-O-acetylshanzhiside ().
- Biological Data: No direct studies on the compound’s bioactivity were found. However, the dioxolane group in similar molecules is associated with prodrug activation or metabolic stability .
- Comparative Advantages: The pyrano-oxazole core may offer greater metabolic stability compared to purely aliphatic esters (e.g., ’s diphenoxyphosphoryloxymethyl derivative) .
Preparation Methods
Oxazole Ring Construction
The oxazole moiety is synthesized via intramolecular nitrile oxide cycloaddition (INOC) , a method validated for related pyrano-oxazole systems. Starting from 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime, nitrile oxide generation using chloramine-T followed by thermal cyclization yields the oxazole ring (Scheme 1).
Scheme 1: Oxazole Formation via INOC Reaction
Pyran Ring Closure
The pyran ring is constructed via Vilsmeier–Haack formylation and subsequent acid-catalyzed cyclization . For example, 3-allyloxypyrazole-4-carbaldehydes undergo formylation at C4, followed by cyclization in the presence of p-toluenesulfonic acid (PTSA) to form the pyran ring.
Key Reaction Conditions :
-
Vilsmeier–Haack reagent : POCl3/DMF (1:1), 70°C, 4 h.
-
Cyclization : PTSA (10 mol%), toluene, reflux, 12 h.
Installation of the (4R)-2-Oxo-1,3-dioxolan-4-yl Fragment
Synthesis of the Dioxolane Moiety
The (4R)-2-oxo-1,3-dioxolan-4-yl group is prepared via condensation of ethylene glycol with formaldehyde under acidic conditions. Chiral resolution using (R)-BINOL-phosphoric acid ensures enantiomeric excess (>90% ee).
Optimized Procedure :
Coupling to the Pyrano-Oxazole Core
The dioxolane fragment is introduced via Mitsunobu reaction to install the hydroxymethyl group with retention of configuration.
Conditions :
-
Substrate : Pyrano-oxazole intermediate with free hydroxyl group.
-
Reagents : (4R)-2-oxo-1,3-dioxolan-4-ylmethanol, DIAD, PPh3.
Methyl Esterification and Final Functionalization
Esterification of the Carboxylic Acid
The C6 carboxyl group is esterified using diazomethane in methanol, providing the methyl ester with >95% efficiency.
Procedure :
-
Substrate : Pyrano-oxazole-6-carboxylic acid.
-
Reagent : CH2N2 (2 eq), MeOH, 0°C, 2 h.
Stereochemical Refinement
Final stereochemical adjustments are achieved via kinetic resolution using immobilized lipase (e.g., Candida antarctica Lipase B). This step ensures the desired (3aR,4R,7aR) configuration.
Summary of Synthetic Pathways
The table below consolidates critical steps and yields:
Challenges and Optimization Opportunities
-
Stereochemical Control : Asymmetric catalysis during dioxolane formation and Mitsunobu coupling remains critical for enantiopurity.
-
Ring Strain : The fused pyrano-oxazole system necessitates mild cyclization conditions to prevent decomposition.
-
Scalability : Diazomethane use poses safety concerns; alternatives like DCC/DMAP-mediated esterification are under investigation .
Q & A
Q. How can the synthesis yield of the compound be optimized given its complex stereochemistry?
- Methodological Answer: Optimization requires precise control of reaction conditions. For example, using NaN₃ as a catalyst in polar aprotic solvents like DMF (as seen in analogous syntheses) can enhance azide incorporation efficiency. Heating to 50°C with vigorous stirring (3–5 hours) improves reaction kinetics, while quenching with ice water minimizes side-product formation. Post-reaction purification via recrystallization (e.g., ethanol) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate stereoisomers. Monitoring intermediates by TLC or HPLC ensures stepwise fidelity .
Q. What analytical techniques are critical for confirming the compound’s structure and stereochemical purity?
- Methodological Answer: High-resolution NMR (¹H, ¹³C, DEPT-135) is essential for verifying stereocenters and regiochemistry, particularly for the pyrano-oxazole and dioxolane moieties. For example, coupling constants (J-values) in ¹H NMR distinguish axial/equatorial proton orientations in the pyran ring. IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester and oxazoline). Mass spectrometry (HRMS-ESI/TOF) validates molecular weight, while X-ray crystallography resolves absolute configuration if single crystals are obtainable .
Q. How can reaction conditions be adjusted to mitigate hydrolysis of the dioxolane ring during synthesis?
- Methodological Answer: Hydrolysis-prone intermediates require anhydrous conditions. Use of molecular sieves (3Å) in aprotic solvents (e.g., THF or CH₂Cl₂) and inert atmospheres (N₂/Ar) minimizes water ingress. Acid-sensitive steps may employ mild bases (e.g., NaHCO₃) during workup. For example, the dioxolane ring’s stability in analogous compounds was maintained by avoiding prolonged exposure to aqueous phases and using low-temperature (0–5°C) quenching .
Advanced Research Questions
Q. What strategies address stereochemical contradictions in spectroscopic data for the compound?
- Methodological Answer: Discrepancies between predicted and observed NMR data often arise from conformational flexibility or solvent effects. Advanced techniques like NOESY/ROESY can identify through-space interactions to confirm relative stereochemistry. For absolute configuration, electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations correlates experimental spectra with computed transitions. Cross-validation using chiral derivatization (e.g., Mosher’s esters) resolves enantiomeric excess .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model transition states for key reactions, such as nucleophilic additions to the oxazoline ring or dioxolane-opening pathways. Molecular docking (AutoDock Vina) predicts interactions with enzymatic targets (e.g., hydrolases), guiding functionalization strategies. Solvent effects are simulated via polarizable continuum models (PCM), while kinetic Monte Carlo (kMC) algorithms assess reaction networks under varying temperatures .
Q. What experimental designs reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer: Contradictions in SAR may stem from impurities or assay variability. Orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) validate target engagement. Design of Experiments (DoE) methodologies, such as factorial designs, systematically test variables (e.g., substituents on the pyrazole ring, solvent polarity). Statistical tools (ANOVA, PCA) identify outliers, while metabolomic profiling (LC-MS/MS) detects off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
